molecular formula C11H11N7O B13045520 2-cyano-N'-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide

2-cyano-N'-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide

Cat. No.: B13045520
M. Wt: 257.25 g/mol
InChI Key: UHYJBSAMRWXAAQ-UHFFFAOYSA-N
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Description

2-cyano-N’-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Mechanism of Action

The mechanism of action of 2-cyano-N’-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes . For example, it may inhibit the activity of kinases, which play a crucial role in cell signaling and regulation .

Biological Activity

2-cyano-N'-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 2-methylpyrazolo[1,5-a]pyrimidine derivatives with hydrazine or hydrazone precursors. This process often yields various derivatives that can be screened for biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives have shown selective cytotoxicity against various cancer cell lines, including HepG2 and 769-P cells. The mechanism of action often involves the inhibition of specific signaling pathways such as COX-2, which is linked to tumor proliferation and survival .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHepG215COX-2 inhibition
Compound B769-P10Apoptosis induction
Compound CMCF-720Cell cycle arrest

Antimicrobial Activity

In addition to anticancer properties, certain derivatives have demonstrated antimicrobial activity against a range of bacteria and fungi. The lipophilicity of these compounds plays a crucial role in their ability to penetrate microbial membranes .

Table 2: Antimicrobial Activity

CompoundMicroorganismMIC (µg/mL)
Compound DE. coli32
Compound ES. aureus16
Compound FC. albicans64

Case Studies

  • Study on Cytotoxicity : A recent investigation synthesized several hydrazide-hydrazone derivatives based on the core structure of this compound. The study found that certain modifications significantly increased selectivity and potency against cancer cell lines .
  • Antimicrobial Screening : Another study focused on the antimicrobial properties of similar compounds revealed that modifications in the pyrazolo-pyrimidine structure enhanced activity against resistant strains of bacteria .

Properties

Molecular Formula

C11H11N7O

Molecular Weight

257.25 g/mol

IUPAC Name

N-[(Z)-[amino-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]amino]-2-cyanoacetamide

InChI

InChI=1S/C11H11N7O/c1-7-4-9-14-5-8(6-18(9)17-7)11(13)16-15-10(19)2-3-12/h4-6H,2H2,1H3,(H2,13,16)(H,15,19)

InChI Key

UHYJBSAMRWXAAQ-UHFFFAOYSA-N

Isomeric SMILES

CC1=NN2C=C(C=NC2=C1)/C(=N/NC(=O)CC#N)/N

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)C(=NNC(=O)CC#N)N

Origin of Product

United States

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